molecular formula C25H20N4O3S B2626771 N-(3-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-94-3

N-(3-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2626771
CAS No.: 536703-94-3
M. Wt: 456.52
InChI Key: AEQTVGXDVYZMKR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name of this compound reflects its intricate molecular architecture. Breaking down the nomenclature:

Component Description
Pyrimido[5,4-b]indole Bicyclic system combining pyrimidine (positions 5,4) fused to indole (position b).
4-Oxo Ketone group at position 4 of the pyrimidine ring.
3-Phenyl Phenyl substituent at position 3 of the pyrimidoindole system.
Sulfanyl Thioether linkage (-S-) connecting the acetamide moiety to position 2.
N-(3-Methoxyphenyl) Methoxy-substituted phenyl group attached to the acetamide nitrogen.

The systematic name adheres to IUPAC guidelines by prioritizing the pyrimidoindole core and specifying substituents in descending order of priority.

Structural Relationship to Pyrimidoindole Derivatives

Pyrimidoindole derivatives share a fused heterocyclic framework that enables diverse pharmacological activities. The target compound’s structure diverges from simpler analogs through strategic substitutions:

Derivative Core Structure Key Substituents Biological Activity
4-Chloro-5,8-dimethyl Pyrimido[5,4-b]indole Chloro (C4), methyl (C5, C8) Undisclosed (structural study)
5H-Pyrimido[5,4-b]indol-2,4-dione Pyrimidoindole with dione groups Dione (C2, C4), aromatic N-substituents Analgesic, antiinflammatory
Target Compound Pyrimido[5,4-b]indole Phenyl (C3), sulfanyl acetamide (C2) Potential enzyme inhibition

The sulfanyl acetamide side chain in the target compound introduces hydrogen-bonding capabilities, potentially enhancing interactions with biological targets like phosphodiesterases. The 3-methoxyphenyl group may influence pharmacokinetic properties by modulating lipophilicity.

Historical Context of Sulfanyl Acetamide Compounds in Medicinal Chemistry

Sulfanyl-containing compounds have evolved from early sulfonamide drugs, which revolutionized antibacterial therapy in the 1930s. While sulfonamides (e.g., sulfanilamide) feature a sulfonamide (-SO₂NH₂) group, sulfanyl acetamides (-S-CH₂-CONH-) represent a distinct class with unique mechanistic profiles.

Key milestones include:

  • 1935 : Discovery of prontosil, a prodrug metabolized to sulfanilamide, marking the advent of sulfonamide therapeutics.
  • 1990s–2000s : Exploration of sulfur-containing heterocycles, such as pyrimidoindoles, for non-antibacterial applications (e.g., anti-inflammatory agents).
  • 2020s : Rational design of sulfanyl acetamides targeting enzymes like phosphodiesterase 5A, as seen in pyridoindole derivatives.

The target compound’s sulfanyl group may act as a bioisostere, mimicking sulfonamide or carboxylate groups in molecular recognition processes. This strategic substitution aligns with modern drug design principles aimed at optimizing target affinity and metabolic stability.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-32-18-11-7-8-16(14-18)26-21(30)15-33-25-28-22-19-12-5-6-13-20(19)27-23(22)24(31)29(25)17-9-3-2-4-10-17/h2-14,27H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQTVGXDVYZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S. Its structure comprises a methoxyphenyl group, a pyrimidoindole core, and a sulfanyl-acetamide linkage. These components contribute to its distinctive chemical properties and reactivity.

Key Structural Features:

FeatureDescription
Methoxyphenyl GroupEnhances lipophilicity and potential receptor interaction
Pyrimidoindole CoreImplicated in various biological activities
Sulfanyl LinkageMay influence metabolic stability and bioactivity

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidoindole core followed by the introduction of the methoxyphenyl group and the sulfanyl-acetamide linkage. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit key enzymatic activities associated with cancer progression. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : The compound's mechanism of action is believed to involve interaction with specific molecular targets within biological systems. Research is ongoing to elucidate its exact molecular targets.
  • Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

  • Cytotoxicity Assays : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and others. For example:
    • Compound X showed an IC50 value of 0.71 μM against HepG2 cells.
    • Compound Y demonstrated an IC50 value of 1.39 μM against MCF7 cells.
  • Mechanistic Studies : Investigations into the metabolic pathways indicate that compounds with similar structures can undergo biotransformation via cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrimido[5,4-b]indole scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Structural Features Biological Relevance
Target Compound 3-methoxyphenyl 487.52 Methoxy group enhances lipophilicity; phenyl at pyrimidine C3 stabilizes π-π stacking Potential TLR4 modulation (inferred from analogs)
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(trifluoromethoxy)phenyl 517.47 Trifluoromethoxy group increases metabolic stability and electronegativity Not explicitly reported, but CF3O group likely improves bioavailability
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-ethylphenyl; 3-methoxyphenyl at pyrimidine 541.62 Ethyl group enhances steric bulk; dual methoxy groups may alter H-bonding capacity No direct data; structural similarity suggests TLR4 interaction
N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide tert-butyl 447.53 Bulky tert-butyl group reduces solubility but improves membrane permeability Demonstrated TLR4 selectivity in vitro
2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide 4-chlorophenyl at pyrimidine 507.96 Chlorine atom enhances electronic effects (σ-withdrawing) and steric hindrance ChemSpider ID: 536715-23-8; no biological data reported

Crystallographic and Physicochemical Data

  • Hydrogen Bonding : The pyrimidoindole core participates in N–H···O and C–H···O interactions, stabilizing crystal packing (e.g., analog in ) .
  • Melting Points : Methoxy-substituted derivatives (e.g., target compound) typically melt at 174–176°C, whereas tert-butyl analogs show lower melting points (~160°C) due to reduced crystallinity .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step protocols, including:
  • Coupling reactions : Use sulfhydryl-acetamide linkages (as seen in structurally analogous compounds) with reagents like oxalyl chloride or EDCI/HOBt for amide bond formation .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and monitor purity via TLC. Recrystallization from ethanol or DCM/ether mixtures enhances crystallinity .
  • Yield tracking : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfhydryl donor to acetamide precursor) and reaction times (12–24 hours under reflux) .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.81 ppm and pyrimidoindole carbonyl signals at δ 160–170 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1620–1680 cm1^{-1}, S–S bonds at ~500–540 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting exact mass matches (e.g., ±0.001 Da tolerance) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., 180°C decomposition observed in related acetamides) .
  • HPLC : Track purity changes over time in solutions (e.g., DMSO or methanol) stored at 4°C, 25°C, and -20°C .

Advanced Research Questions

Q. How can quantum chemical calculations predict reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates (e.g., B3LYP/6-31G* level). Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent choices (e.g., dioxane vs. DMF) for key steps .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

  • Methodological Answer :
  • Refinement validation : Cross-check experimental X-ray data (e.g., monoclinic P21/cP2_1/c symmetry, RR-factor < 0.05) against DFT-optimized geometries. Discrepancies in bond lengths (e.g., S–C vs. C=O) may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking in pyrimidoindole cores) to explain deviations .

Q. How to investigate the sulfanyl-acetamide moiety’s role in biological activity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Synthesize analogs with modified sulfur linkages (e.g., sulfone or sulfonamide) and compare inhibitory potency in enzyme assays .
  • Molecular docking : Map the sulfanyl group’s interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger .

Q. How to address conflicting data between in vitro and in silico activity assessments?

  • Methodological Answer :
  • Experimental validation : Re-test in vitro activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay artifacts .
  • Free-energy perturbation (FEP) : Refine computational models by incorporating solvent dynamics and protein flexibility to improve binding affinity predictions .

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